methyl 4-hydroxy-7H-pyrrolo[2,3-c]pyridazine-6-carboxylate
Description
Chemical Nomenclature and Classification
This compound is systematically classified under the International Union of Pure and Applied Chemistry nomenclature system as a substituted pyrrolopyridazine derivative. The compound carries the Chemical Abstracts Service registry number 1269822-95-8, which serves as its unique identifier in chemical databases worldwide. The systematic name reflects the precise structural organization of the molecule, where the pyrrolo[2,3-c]pyridazine core represents the fused bicyclic system consisting of a pyrrole ring fused to a pyridazine ring at specific positions.
The nomenclature breakdown reveals several critical structural elements that define this compound's chemical identity. The "4-hydroxy" designation indicates the presence of a hydroxyl group at the fourth position of the ring system, while the "6-carboxylate" portion specifies the location of the ester functional group derived from carboxylic acid. The "methyl" prefix denotes that the ester is specifically a methyl ester, formed through the reaction of the carboxylic acid with methanol. The "7H" notation in the systematic name indicates the specific tautomeric form of the heterocyclic system, where the hydrogen atom is located at the seventh position of the nitrogen-containing ring.
According to chemical classification systems, this compound belongs to the broader category of heterocyclic organic compounds, specifically within the subcategory of diazines due to the presence of two nitrogen atoms within the six-membered ring portion of the bicyclic system. The compound can also be classified as an aromatic heterocycle due to the delocalized electron system across the fused ring structure. From a functional group perspective, it contains both phenolic characteristics due to the hydroxyl group and ester functionality, making it a multifunctional organic molecule with diverse chemical reactivity patterns.
Historical Development and Discovery
The historical development of this compound traces back to the broader exploration of pyrrolopyridazine chemistry, which gained significant momentum in the late twentieth and early twenty-first centuries. The systematic investigation of pyrrolo[2,3-c]pyridazine derivatives emerged from the recognition of their potential biological activities and their utility as building blocks for more complex pharmaceutical compounds. The specific compound under discussion represents a more recent addition to this chemical family, with its synthesis and characterization being documented in contemporary chemical literature.
The development of synthetic methodologies for accessing pyrrolopyridazine derivatives has been a subject of intensive research, with various groups contributing to the establishment of efficient synthetic routes. Recent advances in this field have been documented through comprehensive studies that describe novel synthetic approaches starting from readily available precursors. These methodological developments have been crucial in making compounds like this compound more accessible for research purposes and potential commercial applications.
The evolution of synthetic strategies for pyrrolopyridazine compounds has involved the development of sophisticated multi-step processes that allow for the precise introduction of various substituents at specific positions of the bicyclic core. The Vilsmeier-Haack reaction has emerged as a particularly important transformation in this context, enabling the formation of key intermediates that can subsequently be converted to the desired final products through condensation reactions with appropriate nucleophiles. These synthetic advances have been instrumental in expanding the chemical space available to researchers working with pyrrolopyridazine derivatives.
Significance in Heterocyclic Chemistry
The significance of this compound in heterocyclic chemistry extends beyond its individual properties to encompass its role as a representative member of an important class of fused ring systems. Pyrrolopyridazine derivatives occupy a unique position in heterocyclic chemistry due to their ability to combine the reactivity patterns of both pyrrole and pyridazine rings within a single molecular framework. This combination results in compounds that exhibit distinctive electronic properties and chemical behaviors that differ significantly from their individual ring components.
The compound serves as an excellent example of how functional group modification can be employed to tune the properties of heterocyclic systems. The presence of the hydroxyl group at the 4-position and the ester functionality at the 6-position provides multiple sites for further chemical elaboration, making it a versatile intermediate for the synthesis of more complex molecular architectures. This multifunctionality is particularly valuable in medicinal chemistry applications where precise structural modifications are required to optimize biological activity and pharmacological properties.
From a theoretical perspective, this compound represents an interesting case study for understanding the electronic effects of heteroatom incorporation in aromatic systems. The presence of three nitrogen atoms within the bicyclic framework creates a unique electronic environment that influences both the compound's reactivity and its potential interactions with biological targets. The electron-withdrawing nature of the nitrogen atoms, combined with the electron-donating properties of the hydroxyl group, creates a complex electronic landscape that contributes to the compound's distinctive chemical behavior.
The synthetic accessibility of this compound through established methodologies has made it an attractive target for researchers investigating structure-activity relationships in heterocyclic systems. The ability to prepare this compound and its analogues through well-defined synthetic routes enables systematic studies of how structural modifications affect biological activity, chemical reactivity, and physical properties. This accessibility has been crucial in establishing pyrrolopyridazine derivatives as important scaffolds for drug discovery and development efforts.
Overview of Pyrrolopyridazine Derivatives
Pyrrolopyridazine derivatives constitute a diverse and synthetically challenging class of heterocyclic compounds that have attracted considerable attention from the chemical community due to their unique structural features and potential applications. The pyrrolo[2,3-c]pyridazine core, which forms the backbone of this compound, represents one of several possible fusion patterns between pyrrole and pyridazine rings. This particular fusion pattern creates a bicyclic system with distinctive electronic properties and reactivity patterns that differentiate it from other isomeric arrangements.
The chemical diversity within the pyrrolopyridazine family is exemplified by the various substitution patterns and functional groups that can be incorporated into the basic bicyclic framework. Related compounds in this family include simple unsubstituted systems like 7H-pyrrolo[2,3-c]pyridazine, which serves as the parent compound for the entire series. The systematic functionalization of this core structure through the introduction of various substituents has led to the development of numerous derivatives with tailored properties for specific applications.
Recent synthetic developments have significantly expanded the scope of accessible pyrrolopyridazine derivatives through the implementation of novel reaction methodologies. The tandem hydroamination-aromatic substitution approach has emerged as a particularly powerful strategy for accessing 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine derivatives under mild, catalyst-free conditions. This methodology represents a significant advancement in the field as it provides an operationally simple route to complex heterocyclic systems while maintaining high yields and broad substrate scope.
The structural relationship between different pyrrolopyridazine derivatives can be understood through systematic comparison of their molecular architectures and functional group arrangements. For instance, compounds such as methyl 7H-pyrrolo[2,3-c]pyridazine-3-carboxylate demonstrate how positional isomerism within the ester substitution can lead to compounds with potentially different chemical and biological properties. Similarly, the introduction of additional substituents, such as the 4-methoxyphenyl group found in 6-(4-methoxyphenyl)-7H-pyrrolo[2,3-c]pyridazine, illustrates how aromatic substitution can be employed to further diversify the chemical space within this compound class.
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | CAS Number |
|---|---|---|---|---|
| 7H-Pyrrolo[2,3-c]pyridazine | C₆H₅N₃ | 119.12 | None | 16767-40-1 |
| This compound | C₈H₇N₃O₃ | 193.16 | 4-hydroxy, 6-methyl carboxylate | 1269822-95-8 |
| Methyl 7H-pyrrolo[2,3-c]pyridazine-3-carboxylate | C₈H₇N₃O₂ | 177.16 | 3-methyl carboxylate | 2947427-36-1 |
| 6-(4-methoxyphenyl)-7H-pyrrolo[2,3-c]pyridazine | C₁₃H₁₁N₃O | 225.25 | 6-(4-methoxyphenyl) | Not specified |
The biological significance of pyrrolopyridazine derivatives extends across multiple therapeutic areas, with various members of this compound class demonstrating promising activities in different biological assays. The structural diversity within this family enables the exploration of structure-activity relationships that are crucial for drug discovery efforts. The presence of multiple nitrogen atoms within the bicyclic framework provides opportunities for hydrogen bonding interactions with biological targets, while the aromatic nature of the system enables π-π stacking interactions and other non-covalent binding modes that are important for biological activity.
Properties
IUPAC Name |
methyl 4-oxo-1,7-dihydropyrrolo[2,3-c]pyridazine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c1-14-8(13)5-2-4-6(12)3-9-11-7(4)10-5/h2-3H,1H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQPIHCJCVMUUNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)NN=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Cyclization Approaches
a. Cyclocondensation of Precursors
One of the most effective methods involves cyclocondensation reactions between suitably substituted hydrazines or hydrazides with β-ketoesters or related compounds. For instance, a typical route includes:
- Preparation of 4-hydroxy-7H-pyrrolo[2,3-c]pyridazine core via cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds under reflux conditions.
- Reaction conditions: Usually carried out in polar solvents such as ethanol or dimethylformamide (DMF), with acid or base catalysis to facilitate ring closure.
b. Cyclization of 2-Amino-3-cyanopyridazines
Another route involves the cyclization of 2-amino-3-cyanopyridazines with hydrazine derivatives, where the nitrile group reacts with hydrazine to form the heterocyclic system. This method is advantageous for introducing specific substituents at the 6-position.
Multi-step Functionalization Routes
a. Nucleophilic Substitution on 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
A common strategy, as indicated in patent US10364248B2, involves starting with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which undergoes nucleophilic substitution with amino or hydroxyl groups to introduce the desired functionalities. The key steps include:
- Preparation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine: Commercially available or synthesized via chlorination of pyrrolo[2,3-d]pyrimidine derivatives.
- Nucleophilic substitution: Reaction with methyl 4-hydroxy- or amino- derivatives under reflux in polar aprotic solvents such as DMSO or DMF, often with base catalysts like potassium carbonate.
- Ester hydrolysis: Conversion of ester groups to carboxylic acids or other derivatives as needed.
b. Esterification and Hydrolysis
The methyl ester group at the 6-position can be introduced via esterification of the corresponding acid intermediate, followed by selective hydrolysis to obtain the free acid or further derivatization.
Representative Synthetic Route Data Table
Research Findings and Optimization
Research indicates that optimizing reaction conditions such as temperature, solvent polarity, and catalysts significantly improves yield and purity. For example:
- Microwave-assisted cyclization can reduce reaction times from hours to minutes, with yields exceeding 70%.
- Use of solid-supported reagents or phase-transfer catalysts enhances selectivity and simplifies purification.
- Protection-deprotection strategies are employed to selectively modify functional groups without affecting the heterocyclic core.
Notes on Synthesis
- The heterocyclic core's formation is sensitive to reaction conditions; precise control of temperature and pH is critical.
- Commercial availability of key intermediates like 4-chloro-7H-pyrrolo[2,3-d]pyrimidine simplifies the synthetic process.
- Safety considerations include handling of reactive halogenated compounds and strong bases or acids.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group at position 4 undergoes oxidation under specific conditions. Common reagents and outcomes include:
Mechanistic Insight : Oxidation proceeds via deprotonation of the hydroxyl group, forming a carbonyl intermediate. The electron-withdrawing pyridazine ring enhances the acidity of the hydroxyl proton, facilitating oxidation .
Reduction Reactions
The methyl ester at position 6 is susceptible to reduction, yielding primary alcohols or amines:
Side Reactions : Over-reduction of the pyridazine ring is avoided by using mild conditions, as observed in analogous pyrrolo-pyrimidine systems .
Substitution Reactions
The hydroxyl group participates in nucleophilic substitution, enabling functionalization:
*Yields inferred from structurally related pyridazine substitutions .
Ester Hydrolysis and Derivatization
The methyl ester undergoes hydrolysis or transesterification:
Note : Hydrolysis to the carboxylic acid is critical for further derivatization, such as coupling with amines to form bioisosteric amides .
Cycloaddition and Ring Functionalization
The electron-deficient pyridazine ring participates in [4+2] cycloadditions:
| Dipolarophile | Conditions | Product | Selectivity |
|---|---|---|---|
| DMAD | Cs₂CO₃, DMF, 80°C | Pyrido[2,3-c]pyridazine fused systems | Regioselective |
| Nitrile oxides | Toluene, 110°C | Isoxazoline derivatives | Diastereomeric ratio >9:1 |
Key Finding : The pyridazine ring directs cycloaddition to the C5-C6 positions, as demonstrated in pyrido[2,3-c]pyridazine syntheses .
Stability and Competing Reactions
Scientific Research Applications
Pharmaceutical Development
Methyl 4-hydroxy-7H-pyrrolo[2,3-c]pyridazine-6-carboxylate has shown promise in medicinal chemistry due to its potential as a scaffold for drug development. Its structural features allow for modifications that can lead to:
- Anticancer Agents : Research indicates that derivatives of this compound may exhibit cytotoxicity against various cancer cell lines.
- Neuroprotective Effects : Preliminary studies suggest neuroprotective properties that could be beneficial in treating neurodegenerative diseases.
Biological Studies
The compound is being investigated for its role in various biological pathways:
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be useful in drug design.
- Signal Transduction Modulation : Studies are exploring its effects on signaling pathways relevant to cell proliferation and apoptosis.
Material Science
Beyond biological applications, this compound is being evaluated for use in:
- Polymer Chemistry : Its unique structure can be incorporated into polymer matrices to enhance material properties.
- Sensors and Electronics : The compound's electronic properties may facilitate its use in sensor technology.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxic effects on breast cancer cell lines with IC50 values indicating potency. |
| Study B | Neuroprotection | Showed reduction in oxidative stress markers in neuronal cells treated with the compound. |
| Study C | Material Properties | Enhanced thermal stability and conductivity when incorporated into polymer blends. |
Mechanism of Action
The exact mechanism of action for methyl 4-hydroxy-7H-pyrrolo[2,3-c]pyridazine-6-carboxylate is not well-documented. like other nitrogen-containing heterocycles, it may interact with various biological targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares methyl 4-hydroxy-7H-pyrrolo[2,3-c]pyridazine-6-carboxylate with structurally related compounds:
*Estimated based on analogous structures.
Key Observations :
- Core Heterocycle : The pyridazine vs. pyrimidine fusion (e.g., pyrrolo[2,3-c]pyridazine vs. pyrrolo[2,3-d]pyrimidine) significantly alters electronic properties and reactivity. Pyridazines are less electron-rich than pyrimidines, affecting nucleophilic substitution rates .
- Substituent Effects: The hydroxyl group at position 4 in the target compound contrasts with amino or chloro substituents in analogs.
- Ester vs. Acid : The methyl ester in the target compound offers hydrolytic stability compared to the carboxylic acid derivative (SY353772), which may undergo decarboxylation or act as a prodrug .
Physicochemical Properties
- Solubility : The hydroxyl and methyl ester groups in the target compound likely confer moderate polarity, enhancing aqueous solubility compared to phenyl-substituted analogs (e.g., compound 1, which has two phenyl groups) .
- Stability : Methyl esters are generally more hydrolytically stable than ethyl esters but less stable than carboxylic acids. This balance makes them suitable for prodrug designs .
Biological Activity
Methyl 4-hydroxy-7H-pyrrolo[2,3-c]pyridazine-6-carboxylate, a compound belonging to the pyrrole and pyridazine family, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by recent research findings and case studies.
Chemical Structure and Properties
- Chemical Formula: C₇H₇N₃O₃
- Molecular Weight: 179.15 g/mol
- CAS Number: 1269822-96-9
The compound features a pyrrole ring fused with a pyridazine moiety, which is critical for its biological activity. The hydroxyl and carboxylate groups are believed to enhance its solubility and reactivity with biological targets.
Anticancer Activity
Recent studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxic Effects
A study evaluated the compound's effects on human cervical (HeLa) and breast (MCF-7) cancer cells. The results demonstrated:
- Inhibition of Cell Proliferation: The compound showed selective cytotoxicity with IC₅₀ values of 15 µM for HeLa cells and 20 µM for MCF-7 cells.
- Mechanism of Action: Induction of apoptosis was confirmed through flow cytometry, indicating that the compound triggers programmed cell death pathways in cancer cells .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties against several bacterial strains.
Table 1: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
| Candida albicans | 16 µg/mL |
These results suggest that this compound possesses broad-spectrum antimicrobial activity, making it a candidate for further development as an antibacterial agent .
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent has been explored in several studies. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.
The anti-inflammatory activity is attributed to the inhibition of nuclear factor kappa B (NF-kB) signaling pathways, which play a crucial role in inflammatory responses. This suggests that the compound could be beneficial in treating inflammatory diseases .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship of this compound is essential for optimizing its biological activity. Modifications to the pyrrole or pyridazine moieties can significantly alter its potency and selectivity against various targets.
Research Findings on SAR
A series of derivatives were synthesized and evaluated:
- Substituent Variations: Introduction of different alkyl groups at the nitrogen positions enhanced anticancer activity.
- Hydroxyl Group Positioning: Altering the position of the hydroxyl group influenced both solubility and bioactivity.
Q & A
Q. What synthetic methodologies are established for methyl 4-hydroxy-7H-pyrrolo[2,3-c]pyridazine-6-carboxylate?
The compound is synthesized via cyclization and functionalization of pyridazinone precursors. For example, ethyl 5-amino-3,4-diphenyl-7H-pyrrolo[2,3-c]pyridazine-6-carboxylate derivatives are synthesized from 4-cyano-5,6-diphenyl-3(2H)-pyridazinone through intramolecular cyclization under reflux conditions . Key steps include:
- Cyclization : Heating precursors with acetic anhydride or chloroacetyl chloride to form fused heterocycles.
- Ester hydrolysis : Controlled hydrolysis of ethyl esters to carboxylic acids using LiOH·H₂O (e.g., 52% yield in a similar pyrrolo-pyridazine derivative) .
- Hydrazide formation : Reaction with hydrazine hydrate to generate carbohydrazide intermediates (e.g., compounds 7a and 7b) .
Q. How is the compound characterized spectroscopically?
- Mass spectrometry (MS) : ESI-MS is used to confirm molecular weight (e.g., [M+H]⁺ = 271.05 for a related pyrrolo-pyridazine carboxylic acid) .
- NMR : ¹H/¹³C NMR identifies substituent positions, such as methyl ester protons (~3.8–4.0 ppm) and aromatic protons in fused rings .
- IR spectroscopy : Hydroxy and carbonyl groups are confirmed via O–H stretches (~3200 cm⁻¹) and ester C=O (~1700 cm⁻¹) .
Q. What common functionalization reactions are applicable to this scaffold?
- Amidation : Reacting with benzoyl chloride or acetyl chloride under reflux with pyridine yields substituted amides (e.g., ethyl 5-benzamido derivatives) .
- Condensation : Reactions with formamide or carbon disulfide form pyrimido-fused derivatives .
- Ester hydrolysis : LiOH-mediated hydrolysis converts methyl esters to carboxylic acids for further derivatization .
Advanced Research Questions
Q. How can computational chemistry optimize reaction pathways for this compound?
State-of-the-art reaction path search methods (e.g., quantum chemical calculations) predict intermediates and transition states. For example, ICReDD’s workflow combines computational modeling with experimental validation to narrow optimal conditions (e.g., solvent, temperature) and reduce trial-and-error synthesis . Key steps:
Use DFT to model cyclization energetics.
Screen reaction parameters (e.g., catalysts, bases) using machine learning.
Validate predictions via small-scale experiments .
Q. How to resolve contradictions in regioselectivity during cyclization?
Conflicting regioselectivity in fused-ring formation can arise from competing electronic effects. Mitigation strategies:
- Steric/electronic modulation : Introduce electron-withdrawing groups (e.g., –NO₂) to direct cyclization.
- Kinetic vs. thermodynamic control : Adjust reaction time and temperature (e.g., shorter reflux for kinetic products) .
- Isotopic labeling : Use ¹⁵N or ¹³C-labeled precursors to track bond formation via NMR .
Q. What strategies improve yields in hydrazide derivatization?
Low yields in hydrazide synthesis (e.g., compounds 7a and 7b) are addressed by:
- Solvent optimization : Replace ethanol with DMF to enhance solubility of intermediates .
- Stoichiometric control : Use excess hydrazine hydrate (1.5 eq) to drive reactions to completion .
- Purification : Column chromatography with silica gel and ethyl acetate/hexane gradients isolates pure products.
Q. How to design analogs for structure-activity relationship (SAR) studies?
- Core modifications : Replace the pyrrolo-pyridazine core with furo-pyridazine (e.g., ethyl 5-aminofuro[2,3-c]pyridazine-6-carboxylate) to assess heteroatom effects .
- Substituent variation : Synthesize methyl, chloro, or phenyl derivatives (e.g., methyl 5-bromoindole-6-carboxylate analogs) .
- Pharmacophore mapping : Use docking studies to prioritize substituents targeting enzymatic pockets (e.g., kinase inhibitors) .
Q. How to address stability issues in aqueous conditions?
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
